Antiproliferative agent-61

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

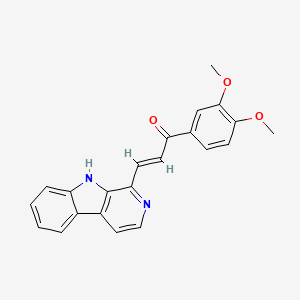

C22H18N2O3 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-3-(9H-pyrido[3,4-b]indol-1-yl)prop-2-en-1-one |

InChI |

InChI=1S/C22H18N2O3/c1-26-20-10-7-14(13-21(20)27-2)19(25)9-8-18-22-16(11-12-23-18)15-5-3-4-6-17(15)24-22/h3-13,24H,1-2H3/b9-8+ |

InChI Key |

ZWEQPXSQLZNQEM-CMDGGOBGSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C2=NC=CC3=C2NC4=CC=CC=C34)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=NC=CC3=C2NC4=CC=CC=C34)OC |

Origin of Product |

United States |

Foundational & Exploratory

Antiproliferative Agent-61 (APA-61): A Technical Overview of its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Antiproliferative agent-61 (APA-61) is a novel small molecule inhibitor demonstrating potent and selective activity against key cellular pathways implicated in oncogenesis. This document provides a comprehensive technical overview of the core mechanism of action of APA-61, detailing its effects on cell signaling, cell cycle progression, and apoptosis. The data presented herein is derived from a series of in vitro studies designed to elucidate the molecular targets and cellular consequences of APA-61 treatment in various cancer cell lines. This guide includes detailed experimental protocols, quantitative data summaries, and visual representations of the key pathways and workflows to support further research and development efforts.

Core Mechanism of Action: Selective mTORC1 Inhibition

APA-61 exerts its antiproliferative effects through the selective inhibition of the mammalian Target of Rapamycin Complex 1 (mTORC1). As a central regulator of cell growth, proliferation, and metabolism, mTORC1 is a critical node in oncogenic signaling. APA-61 binds to the FRB domain of mTOR, preventing its association with Raptor and thereby inhibiting the phosphorylation of its downstream substrates. This targeted inhibition leads to a cascade of events culminating in cell cycle arrest and induction of apoptosis.

Impact on the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is frequently hyperactivated in human cancers. APA-61's primary activity is the disruption of this pathway at the level of mTORC1. By inhibiting mTORC1, APA-61 effectively blocks the phosphorylation of two key downstream effectors: 4E-binding protein 1 (4E-BP1) and p70 ribosomal S6 kinase (p70S6K). The dephosphorylation of 4E-BP1 leads to the sequestration of the eukaryotic translation initiation factor 4E (eIF4E), thereby suppressing the translation of key mRNAs required for cell growth and proliferation. Concurrently, the inhibition of p70S6K activity results in a decrease in ribosome biogenesis and protein synthesis.

In-Depth Technical Guide: Synthesis and Characterization of Antiproliferative Agent-61

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of a potent class of anticancer compounds known as β-carbolinyl chalcones. Specifically, this document details the experimental protocols for the synthesis of "Antiproliferative agent-61," a designation for compounds identified as potent inhibitors of cancer cell proliferation, particularly in breast cancer. This guide includes detailed methodologies for synthesis and characterization, quantitative data on antiproliferative activity, and an exploration of the compound's mechanism of action involving the critical MDM2-p53 signaling pathway. The information is presented to be a valuable resource for researchers in oncology and medicinal chemistry.

Introduction

β-carboline alkaloids and their synthetic derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. A particularly promising class of these derivatives is the β-carbolinyl chalcones, which have demonstrated significant antiproliferative effects in various cancer cell lines. This guide focuses on a specific subset of these compounds, herein referred to as "this compound," which have shown marked cytotoxic activity against breast cancer cells. These agents represent promising lead compounds for the development of novel anticancer therapeutics.

Synthesis of this compound

The synthesis of this compound, which corresponds to (E)-3-(9H-pyrido[3,4-b]indol-1-yl)-1-(4-methoxyphenyl)prop-2-en-1-one and (E)-3-(9H-pyrido[3,4-b]indol-1-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is achieved through a Claisen-Schmidt condensation reaction.

General Synthetic Scheme

The overall synthetic strategy involves the reaction of 1-acetyl-9H-pyrido[3,4-b]indole with an appropriate aromatic aldehyde in the presence of a base.

Experimental Protocol: Synthesis of 1-acetyl-9H-pyrido[3,4-b]indole (Intermediate)

A detailed experimental protocol for the synthesis of the key intermediate, 1-acetyl-β-carboline, is based on established literature procedures. The synthesis begins with the Pictet–Spengler reaction of tryptamine and pyruvic acid, followed by aromatization.

Experimental Protocol: Synthesis of β-carbolinyl chalcones (this compound)

Materials:

-

1-acetyl-9H-pyrido[3,4-b]indole

-

Appropriate aromatic aldehyde (e.g., 4-methoxybenzaldehyde or 3,4,5-trimethoxybenzaldehyde)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

A solution of 1-acetyl-9H-pyrido[3,4-b]indole (1 equivalent) and the corresponding aromatic aldehyde (1.1 equivalents) is prepared in ethanol.

-

An aqueous solution of potassium hydroxide (or sodium hydroxide) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours, during which a precipitate typically forms.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitate is collected by filtration, washed with cold ethanol and water, and then dried under vacuum.

-

The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Characterization of this compound

The synthesized compounds are characterized using standard spectroscopic techniques to confirm their structure and purity.

| Technique | Instrumentation | Expected Observations |

| ¹H NMR | Bruker Avance (400 or 500 MHz) | Signals corresponding to the β-carboline core, the chalcone double bond protons (as doublets), and the substituted aromatic ring protons. |

| ¹³C NMR | Bruker Avance (100 or 125 MHz) | Resonances for all unique carbon atoms, including the characteristic carbonyl carbon of the chalcone moiety. |

| IR | FT-IR Spectrometer | Absorption bands for N-H stretching, C=O stretching of the ketone, and C=C stretching of the alkene. |

| Mass Spec | ESI-MS or HRMS | Molecular ion peak corresponding to the calculated molecular weight of the compound. |

Antiproliferative Activity

The antiproliferative activity of these β-carbolinyl chalcones has been evaluated against a panel of human cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) [1] |

| (E)-3-(9H-pyrido[3,4-b]indol-1-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 3.29 |

| (E)-3-(9H-pyrido[3,4-b]indol-1-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 2.25 |

Mechanism of Action: Targeting the MDM2-p53 Pathway

The primary mechanism of action for this compound involves the disruption of the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2.

MDM2-p53 Signaling Pathway

Under normal cellular conditions, MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, thus keeping p53 levels low. In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and allowing cancer cells to evade apoptosis.

Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Apoptosis Assay (DNA Fragmentation)

The induction of apoptosis by this compound can be confirmed by detecting DNA fragmentation, a hallmark of programmed cell death.

Materials:

-

Cancer cells (e.g., MCF-7)

-

This compound

-

Cell lysis buffer

-

Proteinase K

-

RNase A

-

Agarose

-

Ethidium bromide or other DNA stain

-

Electrophoresis buffer and apparatus

Procedure:

-

Cancer cells are treated with varying concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Both floating and adherent cells are collected and washed with phosphate-buffered saline (PBS).

-

The cells are lysed, and the lysate is treated with RNase A and Proteinase K to remove RNA and proteins, respectively.

-

DNA is precipitated with ethanol and resuspended in a suitable buffer.

-

The DNA samples are loaded onto an agarose gel and subjected to electrophoresis.

-

The gel is stained with a DNA intercalating agent and visualized under UV light to observe the characteristic DNA laddering pattern indicative of apoptosis.

Conclusion

This compound, a class of β-carbolinyl chalcones, demonstrates significant potential as a lead for the development of novel anticancer drugs. The synthetic route is straightforward, and the compounds exhibit potent cytotoxic activity, particularly against breast cancer cells, by inducing apoptosis through the inhibition of the MDM2-p53 interaction. This technical guide provides the foundational information necessary for researchers to further explore the therapeutic potential of this promising class of molecules. Further studies, including in vivo efficacy and detailed toxicological profiling, are warranted to advance these compounds towards clinical applications.

References

β-Carbolinyl Chalcone Derivatives as Potent Anticancer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of β-carbolinyl chalcone derivatives as a promising class of anticancer agents. It covers their synthesis, cytotoxic activity against various cancer cell lines, and the underlying molecular mechanisms of action, with a focus on the induction of apoptosis and modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. β-Carboline alkaloids, a class of naturally occurring and synthetic compounds, have demonstrated a wide range of pharmacological activities, including potent anticancer properties.[1] The fusion of the β-carboline scaffold with a chalcone moiety, a well-known pharmacophore with its own anticancer activities, has given rise to a novel class of hybrid molecules: β-carbolinyl chalcone derivatives. These derivatives have shown significant potential in inhibiting the growth of various cancer cells, making them an exciting area of research for the development of new cancer therapies.[2]

This guide summarizes the current state of research on β-carbolinyl chalcone derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action.

Synthesis of β-Carbolinyl Chalcone Derivatives

The general synthesis of β-carbolinyl chalcone derivatives is typically achieved through a Claisen-Schmidt condensation reaction. This involves the reaction of a 1-acetyl-β-carboline with an appropriate aromatic aldehyde in the presence of a base. Further modifications, such as N-alkylation of the β-carboline ring, can be performed to generate a diverse library of derivatives.[3]

General Synthetic Protocol

A solution of 1-acetyl-β-carboline and a substituted aromatic aldehyde is prepared in a suitable solvent, such as ethanol. A catalytic amount of a base, commonly an aqueous solution of sodium hydroxide or potassium hydroxide, is added to the mixture. The reaction is typically stirred at room temperature for a specified period, ranging from a few hours to overnight, until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up, often by pouring it into ice-cold water to precipitate the product. The resulting solid is then filtered, washed with water to remove any residual base, and dried. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to yield the pure β-carbolinyl chalcone derivative.[4][5]

Anticancer Activity: Quantitative Data

The anticancer activity of β-carbolinyl chalcone derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following tables summarize the IC50 values for a selection of β-carbolinyl chalcone derivatives from various studies, demonstrating their potent cytotoxic effects.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7c | MCF-7 (Breast) | 2.25 | [2] |

| 7d | MCF-7 (Breast) | 3.29 | [2] |

| 13g | MDA-MB-231 (Breast) | < 22.5 | [3] |

| 8q | PC-3 (Prostate) | 9.86 | [6] |

| 5a | A549 (Lung) | 41.99 ± 7.64 | [7] |

| 9b | A549 (Lung) | 92.42 ± 30.91 | [7] |

| 5a | HCT116 (Colon) | 18.10 ± 2.51 | [7] |

| 9a | HCT116 (Colon) | 17.14 ± 0.66 | [7] |

| 5a | MCF-7 (Breast) | 7.87 ± 2.54 | [7] |

| 5b | MCF-7 (Breast) | 4.05 ± 0.96 | [7] |

| Diphyllin methyl ether | A375 (Melanoma) | 3.66 | [8] |

| Justicidin B | A375 (Melanoma) | 1.70 | [8] |

| Diphyllin apioside | A375 (Melanoma) | 0.84 | [8] |

| Diphyllin acetylapioside | A375 (Melanoma) | 0.39 | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anticancer activity and elucidate the mechanism of action of β-carbolinyl chalcone derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

β-carbolinyl chalcone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treat the cells with various concentrations of the β-carbolinyl chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a blank control (medium only).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.

Materials:

-

Cancer cell lines

-

β-carbolinyl chalcone derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and treat with the desired concentrations of the β-carbolinyl chalcone derivatives for the indicated time.

-

Harvest the cells (including both adherent and floating cells) and wash them with ice-cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cancer cell lines

-

β-carbolinyl chalcone derivatives

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

70% ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Treat cells with the compounds of interest for the desired time.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store them at -20°C overnight.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.

Materials:

-

Cancer cell lines

-

β-carbolinyl chalcone derivatives

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, and anti-β-actin or anti-GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the compounds and lyse them to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize them to the loading control.

Mechanism of Action: Signaling Pathways and Visualizations

β-Carbolinyl chalcone derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and modulating key signaling pathways involved in cell survival and proliferation.

Induction of Apoptosis

A common mechanism of action for these compounds is the induction of programmed cell death, or apoptosis. This is often characterized by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[8][9] This shift in the Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[10][11] Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.

References

- 1. β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel β-carboline based chalcones with high cytotoxic activity against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and investigations into the anticancer and antibacterial activity studies of β-carboline chalcones and their bromide salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Aryl beta-carbolin-1-ones as a new class of potent inhibitors of tumor cell proliferation: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Naphthylchalcones induce apoptosis and caspase activation in a leukemia cell line: The relationship between mitochondrial damage, oxidative stress, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Initial Screening of Antiproliferative Agent-61

Document ID: AG61-WG-20251217 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines the discovery, initial screening, and preliminary mechanism of action studies for a novel small molecule, designated "Antiproliferative agent-61" (APA-61). APA-61 was identified from a proprietary synthetic compound library as a potent inhibitor of cancer cell proliferation. This guide provides a detailed overview of the screening workflow, key experimental protocols, and initial findings, including its effects on cell viability and cell cycle progression. The data presented herein establish APA-61 as a promising lead compound for further preclinical development.

Discovery and High-Throughput Screening (HTS)

This compound was identified from a high-throughput screening campaign of a 100,000-compound synthetic library. The primary screen was designed to identify compounds that selectively inhibit the proliferation of the human cervical cancer cell line, HeLa, while exhibiting minimal cytotoxicity against a non-cancerous human fibroblast cell line (BJ-hTERT). The workflow for this initial discovery phase is depicted below.

The Biological Activity of Antiproliferative Agent-61 and Related β-Carbolinyl Chalcones in Solid Tumors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiproliferative agent-61 is a synthetic β-carbolinyl chalcone that has demonstrated significant antiproliferative activity in various solid tumor models.[1][2] This class of compounds has garnered interest in oncology research due to its targeted mechanism of action, which primarily involves the disruption of the p53-MDM2 protein-protein interaction. This technical guide provides a comprehensive overview of the biological activity of this compound and related β-carbolinyl chalcones, with a focus on their effects on solid tumors. The document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Mechanism of Action

The primary mechanism of action for this compound and related β-carbolinyl chalcones is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, Murine Double Minute 2 (MDM2).[1][3] In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. This inactivation of p53 allows cancer cells to evade apoptosis and continue to proliferate.

This compound binds to MDM2, preventing it from interacting with p53.[1][3] This inhibition leads to the stabilization and accumulation of p53 in the nucleus. The elevated levels of active p53 then trigger the transcription of target genes involved in cell cycle arrest and apoptosis, ultimately leading to the programmed death of cancer cells.[4] Specifically, this compound has been shown to induce DNA fragmentation, a hallmark of apoptosis, in breast cancer cells.[1][2]

Caption: MDM2-p53 Signaling Pathway and Inhibition by this compound.

Quantitative Data: Antiproliferative Activity in Solid Tumor Cell Lines

The antiproliferative effects of this compound and related β-carbolinyl chalcones have been quantified across a range of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of these compounds.

| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |

| This compound (7c) | Breast Cancer | MCF-7 | 2.25 | [1][2] |

| This compound (7d) | Breast Cancer | MCF-7 | 3.29 | [1][2] |

| Chalcone 3 | Non-small cell lung | NCI-H460 | 2.1 (GI50) | [4] |

| Chalcone 4 | Non-small cell lung | NCI-H460 | 3.3 (GI50) | [4] |

| Licochalcone A | Osteosarcoma | MG63 | ~10-20 | [5] |

| Chalcone 1q | Osteosarcoma | MG63 | ~10-20 | [5] |

| Chalcone 1r | Osteosarcoma | MG63 | ~10-20 | [5] |

| Vanillin-based chalcone 9 | Colorectal Cancer | HCT-116 | 6.85 (µg/mL) | [6] |

| Vanillin-based chalcone 10 | Colorectal Cancer | HCT-116 | 7.9 (µg/mL) | [6] |

| Flavokawain B | Lung Cancer | A549 | 11 (µg/mL) | [6] |

| Flavokawain B | Lung Cancer | H1299 | 5.1 (µg/mL) | [6] |

| Diaryl ether chalcone 25 | Breast Cancer | MCF-7 | 3.44 | [6] |

| Diaryl ether chalcone 25 | Liver Cancer | HepG2 | 4.64 | [6] |

| Diaryl ether chalcone 25 | Colorectal Cancer | HCT116 | 6.31 | [6] |

| β-carboline-chalcone 7b | Lung adenocarcinoma | A-549 | < 10 | [7] |

| β-carboline-chalcone 7e | Lung adenocarcinoma | A-549 | < 10 | [7] |

| β-carboline-chalcone 7k | Lung adenocarcinoma | A-549 | < 10 | [7] |

| β-carboline-chalcone 7p | Lung adenocarcinoma | A-549 | < 10 | [7] |

| β-carboline-chalcone 7q | Lung adenocarcinoma | A-549 | < 10 | [7] |

| β-carboline-chalcone 7r | Lung adenocarcinoma | A-549 | < 10 | [7] |

| β-carboline-chalcone 7s | Lung adenocarcinoma | A-549 | < 10 | [7] |

| β-carboline-chalcone 7t | Lung adenocarcinoma | A-549 | < 10 | [7] |

| β-carboline-chalcone 7u | Lung adenocarcinoma | A-549 | < 10 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the biological activity of β-carbolinyl chalcones.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines and to determine the IC50 values.

-

Cell Seeding: Plate cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the β-carbolinyl chalcone (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

DNA Fragmentation Assay

This assay visualizes the characteristic DNA laddering pattern associated with apoptosis.

-

Cell Treatment and Lysis: Treat cells with the compound, then harvest and lyse the cells to release the genomic DNA.

-

DNA Extraction: Extract the DNA using a phenol-chloroform extraction method followed by ethanol precipitation.

-

RNase and Proteinase K Treatment: Treat the extracted DNA with RNase to remove RNA and then with Proteinase K to digest proteins.

-

Agarose Gel Electrophoresis: Run the DNA samples on an agarose gel containing a fluorescent dye (e.g., ethidium bromide).

-

Visualization: Visualize the DNA under UV light. A "ladder" of DNA fragments in multiples of 180-200 base pairs is indicative of apoptosis.

Caption: Experimental workflow for evaluating the biological activity of this compound.

Conclusion

This compound and the broader class of β-carbolinyl chalcones represent a promising avenue for the development of novel anticancer therapeutics. Their targeted inhibition of the MDM2-p53 interaction provides a clear mechanism for inducing apoptosis in solid tumor cells. The quantitative data presented herein demonstrates their potency across a variety of cancer types. The detailed experimental protocols offer a foundation for further research and validation of these compounds. Future studies should focus on expanding the evaluation of these agents in a wider range of solid tumors, conducting in vivo efficacy studies, and optimizing their pharmacological properties for potential clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of novel β-carboline based chalcones with high cytotoxic activity against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel β-carboline alkaloid derivative targeting MDM2-p53 pathway suppresses colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of new inhibitors of p53–MDM2 interaction with a chalcone scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. DNA-binding affinity and anticancer activity of β-carboline-chalcone conjugates as potential DNA intercalators: Molecular modelling and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Nutlin-3a and p53-Dependent Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Nutlin-3a, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, and its role in inducing p53-dependent apoptosis in cancer cells. While originally tasked with detailing "Antiproliferative agent-61," no publicly available information exists for a compound under that designation. Therefore, this guide focuses on Nutlin-3a as a well-characterized and clinically relevant example of an antiproliferative agent that activates the p53 pathway.

Nutlin-3a operates through a non-genotoxic mechanism, offering a distinct advantage over traditional chemotherapeutics that induce DNA damage.[1] By binding to the p53-binding pocket of MDM2, Nutlin-3a disrupts the interaction between these two proteins, leading to the stabilization and activation of p53.[1][2] This activation triggers downstream signaling cascades that can result in cell cycle arrest, senescence, and, most notably, apoptosis in cancer cells harboring wild-type p53.[1][2][3][4][5]

Data Presentation: Quantitative Effects of Nutlin-3a

The following tables summarize the quantitative data on the antiproliferative and pro-apoptotic effects of Nutlin-3a across various cancer cell lines.

Table 1: IC50 Values of Nutlin-3a in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | 17.68 ± 4.52 | [6] |

| A549-NTC | Non-Small Cell Lung Cancer | Wild-Type | 19.42 ± 1.96 | [6] |

| A549-920 | Non-Small Cell Lung Cancer | Deficient | 33.85 ± 4.84 | [6] |

| CRL-5908 | Non-Small Cell Lung Cancer | Mutant | 38.71 ± 2.43 | [6] |

| HCT116 | Colorectal Cancer | Wild-Type | 4.15 ± 0.31 (Idasanutlin), 28.03 ± 6.66 (Nutlin-3a) | [7] |

| HCT116 p53-/- | Colorectal Cancer | Null | 5.20 ± 0.25 (Idasanutlin), 30.59 ± 4.86 (Nutlin-3a) | [7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 22.13 ± 0.85 | [7] |

| MDA-MB-436 | Triple-Negative Breast Cancer | Mutant | 27.69 ± 3.48 | [7] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | 21.77 ± 4.27 | [7] |

| OSA | Osteosarcoma | Wild-Type | 0.527 ± 0.131 | [8] |

| T778 | Sarcoma | Wild-Type | 0.658 ± 0.138 | [8] |

| U2OS | Osteosarcoma | Wild-Type | 1.024 ± 0.485 | [8] |

Table 2: Apoptosis Induction by Nutlin-3a

| Cell Line | Cancer Type | Nutlin-3a Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |

| U-2 OS | Osteosarcoma | 10 | 48 | ~37 | [9] |

| RMS (wild-type p53) | Rhabdomyosarcoma | Not specified | 48 | 30-50% increase in Annexin V-positive cells | [4] |

| CLL Samples (n=30) | Chronic Lymphocytic Leukemia | 10 | 72 | 74.3 ± 2.8 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Nutlin-3a.

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of Nutlin-3a on cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of Nutlin-3a in complete growth medium. A typical concentration range is 0-50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration. Remove the existing medium and add 100 µL of the prepared drug dilutions or vehicle control to the wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells following Nutlin-3a treatment.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Nutlin-3a for the specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. A total of 1 x 10^4 events are typically analyzed per sample.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (PI-positive) cells.

Western Blot Analysis of p53 Pathway Proteins

Objective: To assess the effect of Nutlin-3a on the protein levels of p53 and its downstream targets (e.g., MDM2, p21).

Protocol:

-

Cell Lysis: Treat cells with Nutlin-3a for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control to compare protein expression levels between treatments.

Mandatory Visualizations

Signaling Pathways

Caption: Nutlin-3a induced p53-dependent apoptosis signaling pathway.

Experimental Workflows

References

- 1. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]

- 6. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the MDM2 Degradation Pathway Induced by "Antiproliferative agent-61"

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide elucidates the mechanism of action of "Antiproliferative agent-61," a synthetic β-carbolinyl chalcone, focusing on its role in inducing the degradation of the E3 ubiquitin ligase MDM2. This agent disrupts the MDM2-p53 interaction, leading to the stabilization and activation of the p53 tumor suppressor protein. This document provides a comprehensive overview of the signaling pathway, quantitative data from relevant studies, and detailed experimental protocols for key assays. The information presented herein is crucial for researchers in oncology and drug discovery aiming to develop novel therapeutics targeting the MDM2-p53 axis.

Introduction

The p53 tumor suppressor protein plays a pivotal role in preventing tumorigenesis by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The activity of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2). In many human cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and thereby promoting cancer cell survival and proliferation. Consequently, the disruption of the MDM2-p53 interaction has emerged as a promising therapeutic strategy in oncology.

"this compound" is a novel synthetic β-carbolinyl chalcone that has demonstrated significant antiproliferative activity, particularly in breast cancer cell lines. This agent functions by not only inhibiting the interaction between MDM2 and p53 but also by promoting the degradation of MDM2, leading to a robust activation of the p53 pathway. This guide will delve into the molecular mechanisms underlying the activity of "this compound" and similar β-carbolinyl chalcones, providing a technical resource for researchers in the field.

Signaling Pathway

"this compound" and related β-carbolinyl chalcones induce apoptosis and cell cycle arrest through a defined signaling cascade that culminates in the activation of p53. The proposed mechanism of action involves the direct binding of the agent to the RING domain of MDM2. This interaction inhibits the E3 ligase activity of MDM2, preventing the ubiquitination and subsequent proteasomal degradation of p53. The stabilized p53 can then accumulate in the nucleus and transactivate its target genes, leading to the observed antiproliferative effects.

Quantitative Data

The antiproliferative effects of β-carbolinyl chalcones have been quantified in various cancer cell lines. The data presented below is a compilation from studies on "this compound" and the closely related β-carboline derivative, Z-7.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | MCF-7 (Breast Cancer) | Proliferation | IC50 | 2.25 µM | |

| This compound | MCF-7 (Breast Cancer) | Proliferation | IC50 | 3.29 µM | |

| Z-7 | HCT116 (Colorectal Cancer) | Cell Viability | % Viability (at 10 µM) | ~20% | [1] |

| Z-7 | HT29 (Colorectal Cancer) | Cell Viability | % Viability (at 10 µM) | ~40% | [1] |

| Z-7 | HCT116 (Colorectal Cancer) | Proliferation | Inhibition (at 2.5 µM) | Significant | [1] |

| Z-7 | HT29 (Colorectal Cancer) | Proliferation | Inhibition (at 2.5 µM) | Significant | [1] |

| Treatment | Cell Line | Parameter Measured | Result | Reference |

| Z-7 | HEK-293T (p53 overexpressed) | p53 protein stability (CHX chase assay) | Significantly reduced turnover rate | [1] |

| Z-7 | HEK-293T (FLAG-MDM2 overexpressed) | p53 ubiquitination | Decreased MDM2-mediated ubiquitination | [1] |

| Z-7 | HCT116 (Xenograft model) | Tumor growth | Significantly suppressed | [1] |

| Z-7 | HCT116 (Xenograft model) | p53 expression | Elevated | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of "this compound" on the MDM2 degradation pathway.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

MCF-7 or other target cancer cells

-

96-well plates

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

"this compound" stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for solubilization)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of "this compound" (e.g., 0.1, 1, 2.5, 5, 10, 25 µM) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for MDM2 and p53

This technique is used to detect changes in the protein levels of MDM2 and p53 following treatment.

Materials:

-

Target cells and treatment with "this compound"

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-MDM2, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Lyse treated and control cells with RIPA buffer and determine protein concentration using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using ECL substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control (β-actin).

Co-Immunoprecipitation (Co-IP) of MDM2 and p53

This assay is used to determine the interaction between MDM2 and p53.

Materials:

-

Treated and control cell lysates

-

Co-IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-p53)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer (e.g., Laemmli buffer)

Procedure:

-

Prepare cell lysates in non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysates with Protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-p53 antibody or control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the bound proteins from the beads by boiling in Laemmli buffer.

-

Analyze the eluates by Western blotting using antibodies against MDM2 and p53.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC/PI apoptosis detection kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest treated and control cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Conclusion

"this compound" and related β-carbolinyl chalcones represent a promising class of small molecules for cancer therapy. Their ability to induce MDM2 degradation and subsequently activate the p53 pathway provides a robust mechanism for inhibiting cancer cell growth. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate these compounds and develop novel therapeutic strategies targeting the MDM2-p53 axis. Further studies are warranted to fully elucidate the therapeutic potential of "this compound" in various cancer models and to optimize its pharmacological properties for clinical development.

References

Technical Guide: Antiproliferative Agent-61 (β-Carbolinyl Chalcone) in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative activity of a specific β-carbolinyl chalcone, referred to herein as Antiproliferative agent-61, in breast cancer cell lines. This document compiles available data on its IC50 values, details relevant experimental methodologies, and illustrates its mechanism of action through signaling pathway diagrams.

Introduction

This compound is a synthetic β-carbolinyl chalcone that has demonstrated significant antiproliferative activity, with a particular efficacy observed in breast cancer cells.[1] Structurally, it belongs to a class of compounds synthesized for their potential cytotoxic effects against various cancer cell lines. Research indicates that this agent induces apoptosis and DNA fragmentation in breast cancer cells, pointing to its potential as a therapeutic candidate.[1]

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The available data for this compound in breast cancer cell lines is summarized below.

It is important to note that "this compound" corresponds to compounds identified as 7c and 7d in a study by Chauhan et al., which reported their synthesis and cytotoxic activity.[1]

| Compound ID | Breast Cancer Cell Line | IC50 (µM) |

| 7c | MCF-7 | 2.25 |

| 7d | MCF-7 | 3.29 |

Data sourced from Chauhan et al. (2014).[1]

Currently, published data on the IC50 values of these specific compounds in other breast cancer cell lines, such as MDA-MB-231 or SKBR-3, are not available. The MCF-7 cell line is an estrogen receptor-positive (ER+) and progesterone receptor-positive (PR+) human breast cancer cell line.

Experimental Protocols

The following section details a generalized methodology for determining the IC50 values of antiproliferative agents in adherent breast cancer cell lines, based on the widely used MTT assay. This protocol is a composite of standard laboratory procedures.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Breast cancer cell lines (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest breast cancer cells in their logarithmic growth phase.

-

Perform a cell count to determine cell density.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in a complete culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects by inducing apoptosis.[1] A key mechanism identified is the inhibition of the interaction between Mouse double minute 2 homolog (MDM2) and the tumor suppressor protein p53.[1]

The MDM2-p53 Signaling Pathway

Under normal cellular conditions, p53 levels are kept low through a negative feedback loop involving MDM2, an E3 ubiquitin ligase. MDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome. In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and allowing cancer cells to evade apoptosis and proliferate.

This compound disrupts the MDM2-p53 interaction.[1] This inhibition prevents the MDM2-mediated degradation of p53, leading to the accumulation of p53 in the cancer cells. Increased p53 levels can then transcriptionally activate target genes that induce cell cycle arrest and apoptosis.

Caption: Mechanism of Action of this compound.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value follows a structured workflow from cell culture to data analysis.

Caption: Workflow for IC50 Determination using MTT Assay.

Conclusion

This compound, a β-carbolinyl chalcone, demonstrates potent cytotoxic effects in the MCF-7 breast cancer cell line with IC50 values in the low micromolar range. Its mechanism of action involves the disruption of the MDM2-p53 interaction, leading to p53 accumulation and subsequent apoptosis. The provided experimental protocol for the MTT assay offers a standardized method for assessing the antiproliferative activity of this and similar compounds. Further research is warranted to evaluate the efficacy of this compound across a broader panel of breast cancer cell lines to better understand its therapeutic potential.

References

In Vitro Anticancer Effects of Synthetic β-Carbolinyl Chalcones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anticancer properties of synthetic β-carbolinyl chalcones. These hybrid molecules, which combine the structural features of β-carboline and chalcone moieties, have emerged as a promising class of compounds in oncological research. This document details their cytotoxic activity, outlines the experimental protocols for their evaluation, and elucidates their mechanisms of action through key signaling pathways.

Quantitative Data on Anticancer Activity

The cytotoxic effects of synthetic β-carbolinyl chalcones have been evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard measure of cytotoxic potency.

Data from various studies have been compiled to showcase the structure-activity relationship and the spectrum of activity. N-alkylation of the β-carboline ring, for instance, has been shown to significantly enhance cytotoxic activity compared to their N-unsubstituted counterparts[1]. Compound 13g from one such study, an N-benzylated derivative, demonstrated broad-spectrum activity with IC50 values under 22.5 μM across all tested cell lines[1][2]. Similarly, compounds 7c and 7d showed potent activity against the MCF-7 breast cancer cell line, with IC50 values of 2.25 and 3.29 μM, respectively[3].

Table 1: IC50 Values (μM) of N-unsubstituted β-Carbolinyl Chalcones against Various Cancer Cell Lines.

| Compound | BxPC-3 (Pancreatic) | HeLa (Cervical) | C4-2 (Prostate) | PC-3 (Prostate) | MDA-MB-231 (Breast) | Reference |

|---|---|---|---|---|---|---|

| 12a | 65.5 | 78.3 | 93.0 | 79.2 | 81.6 | [1] |

| 12e | 70.1 | 83.2 | >100 | 78.5 | 89.1 |[1] |

Table 2: IC50 Values (μM) of N-alkylated β-Carbolinyl Chalcones against Various Cancer Cell Lines.

| Compound | BxPC-3 (Pancreatic) | HeLa (Cervical) | C4-2 (Prostate) | PC-3 (Prostate) | MDA-MB-231 (Breast) | Reference |

|---|---|---|---|---|---|---|

| 13g | 15.9 | 18.3 | 22.1 | 19.5 | 17.6 | [1] |

| Doxorubicin | 1.2 | 1.8 | 2.1 | 1.5 | 1.3 |[1] |

Table 3: IC50 Values (μM) of β-Carbolinyl Chalcones against Breast Cancer Cell Lines.

| Compound | MCF-7 (Breast) | Reference |

|---|---|---|

| 7c | 2.25 | [3] |

| 7d | 3.29 |[3] |

Table 4: Representative Quantitative Data on Cell Cycle and Apoptosis Induction by Chalcones.

| Compound | Cell Line | Concentration | Effect | Result | Reference |

|---|---|---|---|---|---|

| Chalcone Epoxide | BxPC-3 | 50 µM | G2/M Arrest (12h) | 61% of cells in G2/M | [4] |

| Chalcone Epoxide | BxPC-3 | 50 µM | Apoptosis (12h) | 26% of cells apoptotic | [4] |

| Chalcone Q1VA | Glioblastoma | 50 µM | Apoptosis (24h) | ~30% increase vs control | [4] |

| Chalcone 1C | A549 | 30 µM | G2/M Arrest (24h) | 63.7% of cells in G2/M |[5] |

Note: Data in Table 4 are for representative chalcones to illustrate the magnitude of effect and may not be β-carbolinyl derivatives. This data is included to provide a quantitative context for the mechanisms described below.

Mechanisms of Anticancer Action

β-Carbolinyl chalcones exert their anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest at the G2/M phase and triggering programmed cell death (apoptosis) via the intrinsic pathway.

Inhibition of Tubulin Polymerization and G2/M Cell Cycle Arrest

A primary mechanism for many cytotoxic chalcones is the disruption of microtubule dynamics. Microtubules are essential components of the mitotic spindle, which is required for chromosome segregation during cell division. By inhibiting the polymerization of tubulin into microtubules, β-carbolinyl chalcones can cause a mitotic block, arresting the cell cycle at the G2/M phase[6].

This arrest is regulated by the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex. Inhibition of tubulin polymerization leads to the activation of the spindle assembly checkpoint, which in turn prevents the activation of the anaphase-promoting complex, leading to the accumulation of Cyclin B1 and sustained CDK1 activity, ultimately halting the cell in mitosis[7][8]. Prolonged arrest at this stage can subsequently trigger apoptosis.

Induction of Intrinsic Apoptosis

Following cell cycle arrest or direct cellular stress, β-carbolinyl chalcones can induce apoptosis, a form of programmed cell death. Evidence points towards the activation of the intrinsic or mitochondrial pathway. This pathway is controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).

The chalcones can alter the balance of these proteins, increasing the Bax/Bcl-2 ratio. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase, Caspase-9. Activated Caspase-9, in turn, cleaves and activates the executioner caspase, Caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

Detailed Experimental Protocols

The following are standardized protocols for the key in vitro assays used to characterize the anticancer effects of β-carbolinyl chalcones.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT reagent to a purple formazan product.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the β-carbolinyl chalcone compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Reading: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) exposed on the outer membrane of early apoptotic cells, while propidium iodide (PI) enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the β-carbolinyl chalcone at its IC50 concentration for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA.

Protocol:

-

Cell Treatment: Seed cells and treat with the desired concentration of the β-carbolinyl chalcone for 24-48 hours.

-

Cell Harvesting: Collect cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice (or store at -20°C).

-

Rehydration & Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use pulse processing (Area vs. Width) to exclude doublets.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Millepachine, a novel chalcone, induces G2/M arrest by inhibiting CDK1 activity and causing apoptosis via ROS-mitochondrial apoptotic pathway in human hepatocarcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of cyclin b1 expression in g(1)-phase cancer cell lines and cancer tissues by postsorting Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Identification and Validation of Antiproliferative Agent-61: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and validation of Antiproliferative Agent-61 (APA-61), a synthetic β-carlinyl chalcone with potent cytotoxic activity against breast cancer cells. APA-61 has been identified as a disruptor of the MDM2-p53 protein-protein interaction, leading to the stabilization and activation of the p53 tumor suppressor protein. This guide details the core findings, presents quantitative data from key validation experiments, outlines detailed experimental protocols, and provides visual diagrams of the agent's mechanism of action and associated experimental workflows. The information is based on the characterization of a compound with identical reported bioactivity, likely corresponding to compounds 19a or 19b in the publication "Synthesis of novel β-carboline based chalcones with high cytotoxic activity against breast cancer cells" in Bioorganic & Medicinal Chemistry Letters (2014).

Introduction

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers, the function of p53 is abrogated not by mutation, but by its interaction with the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase. MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. The development of small molecules that inhibit the MDM2-p53 interaction is therefore a promising therapeutic strategy for reactivating p53 in cancer cells.

This compound (APA-61) is a novel β-carlinyl chalcone identified for its significant antiproliferative effects, particularly in breast cancer cell lines.[1] This document outlines the key experiments that validate MDM2 as the primary target of APA-61 and characterize its downstream cellular effects.

Target Identification: The MDM2-p53 Axis

The primary molecular target of APA-61 is the E3 ubiquitin ligase MDM2. APA-61 functions by disrupting the critical protein-protein interaction between MDM2 and p53.[1][2] This inhibition reactivates the p53 signaling pathway, leading to apoptosis in cancer cells that retain wild-type p53.

Mechanism of Action:

-

Binding and Interaction Disruption: APA-61 is hypothesized to bind to the p53-binding pocket of MDM2, sterically hindering the association between MDM2 and p53.

-

MDM2 Degradation: The agent has been shown to promote the degradation of MDM2, further reducing its capacity to negatively regulate p53.[1][2]

-

p53 Stabilization and Accumulation: By preventing MDM2-mediated ubiquitination and degradation, APA-61 leads to the accumulation of p53 protein within the cell.

-

Apoptosis Induction: Stabilized p53 acts as a transcription factor, upregulating the expression of pro-apoptotic genes (e.g., BAX, PUMA) and ultimately triggering programmed cell death.[2]

Target Validation: Quantitative Data

The efficacy of APA-61 has been validated through a series of in vitro assays. The primary quantitative endpoint is the half-maximal inhibitory concentration (IC50) in cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of APA-61

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Assay Duration (h) |

| MCF-7 | Breast Adenocarcinoma | Wild-Type | 2.25 | 48 |

| MCF-7 | Breast Adenocarcinoma | Wild-Type | 3.29 | 72 |

Data represents findings for compounds with identical reported bioactivity and mechanism.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for the key experiments used to characterize APA-61.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Plating: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of APA-61 in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of APA-61 or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for the desired period (48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot for Protein Expression

This technique is used to detect changes in the protein levels of p53 and MDM2 following treatment with APA-61.

Protocol:

-

Cell Lysis: Plate MCF-7 cells in 6-well plates, treat with APA-61 (e.g., at 1x and 2x IC50 concentrations) for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p53 (e.g., clone DO-1), MDM2 (e.g., clone SMP14), and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction

Co-IP is used to demonstrate that APA-61 disrupts the physical interaction between MDM2 and p53 proteins.

Protocol:

-

Cell Treatment and Lysis: Treat MCF-7 cells with APA-61 or a vehicle control for 6-12 hours. Lyse the cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G agarose beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-MDM2 antibody (or control IgG) overnight at 4°C with gentle rotation.

-

Bead Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-p53 antibody to detect co-precipitated p53. The input lysates should also be run to confirm protein expression. A reduced p53 signal in the APA-61-treated sample indicates disruption of the interaction.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by APA-61.

Protocol:

-

Cell Treatment: Treat MCF-7 cells with APA-61 at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by APA-61.

Conclusion

The collective evidence strongly supports the identification of MDM2 as the primary target of this compound. The agent effectively inhibits the MDM2-p53 interaction, promotes MDM2 degradation, and leads to the accumulation of functional p53. This mode of action results in significant antiproliferative activity and apoptosis induction in p53 wild-type breast cancer cells. The data and protocols presented herein provide a robust framework for further investigation and development of APA-61 as a potential therapeutic agent.

References

Physicochemical properties of "Antiproliferative agent-61"

As "Antiproliferative agent-61" is not a publicly documented compound, this technical guide utilizes Paclitaxel , a well-characterized antiproliferative agent, as a representative example. Paclitaxel is a cornerstone of chemotherapy, known for its potent ability to inhibit the proliferation of cancer cells.[1] Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.[1] This guide details its core physicochemical properties, the experimental methods used to determine them, and the cellular pathways through which it exerts its effects.